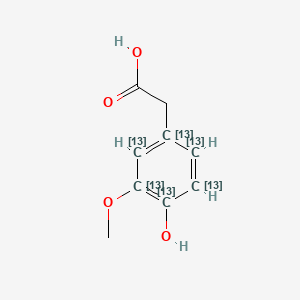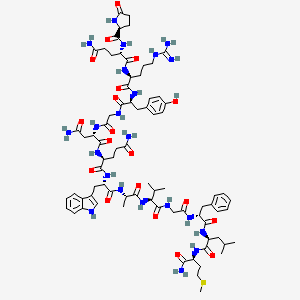
Polydimethylsiloxane, monomethacryloxypropyl terminated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PDMS is a silicone-based polymer that is synthesized by the reaction of dimethylsiloxane and methacryloxypropyltrimethoxysilane. The resulting polymer has a linear structure with methacryloxypropyl groups at the ends of the chains. PDMS is a highly flexible and transparent material with low surface energy, making it an ideal material for microfluidic devices and biomedical applications.
Scientific Research Applications
Rapid Prototyping and Lab-on-a-Chip Devices : Polydimethylsiloxane is used in rapid prototyping of microfluidic chips and micro-contact stamps. It enables the production of novel chip geometries for various lab-on-a-chip applications (Femmer, Kuehne, & Wessling, 2014).
Drug Delivery Systems : It acts as a biologically inert carrier for drugs. Functional groups can be introduced into the polymer for attachment to drugs, making it suitable for controlled drug release (Bachrach & Zilkha, 1984).
Biomedical and Biotechnological Applications : Polydimethylsiloxane is widely used in construction, biological, and biomedical applications due to its biocompatibility. It's used in minimizing the effects of deposition of salts and proteins (De Smet, Rymarczyk-Machał, & Schacht, 2011).
Microfluidic Devices for Neuroscience Research : It is also used in the fabrication of microelectrode array devices with microfluidic features for electrophysiological observations in neuroscience research (Ren et al., 2015).
Synthesis and Characterization for Industrial Applications : Its synthesis, characterization, surface modifications, and formation of vital biodegradable films/membranes enhance various industrial applications including textile industry (Zaman et al., 2019).
Production of Micro-sized Particles for Diverse Applications : It is used to produce micro-sized PDMS particles for applications in biomedicine, biotechnology, pharmacy, and engineering (Muñoz-Sánchez et al., 2016).
Sensor Applications : Due to its flexibility, chemical stability, and low glass transition temperature, PDMS is suitable for micromachined mechanical and chemical sensors (Lötters et al., 1997).
Fabrication Techniques : PDMS is extensively used in the fabrication of microfluidic devices due to its ease of work, economy, and transparency (Friend & Yeo, 2010).
Biomedical Engineering Applications : Its biocompatibility and excellent properties make it suitable for biomedical applications like medical implants and cardiovascular flow replication (Miranda et al., 2021).
Surface Engineering for Stem Cell Research : Polydimethylsiloxane surfaces can be engineered for stabilized mesenchymal stem cell adhesion and multipotency, enhancing its use in mechanobiology and microfluidic chips (Chuah et al., 2015).
properties
IUPAC Name |
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si2/c1-11(2)12(13)15-9-8-10-17(4,5)16-18(6,7)14-3/h1,8-10H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNOHIEWSINLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104780-61-2, 146632-07-7 |
Source


|
| Record name | Siloxanes and Silicones, di-Me, 3-[(1-oxo-2-propen-1-yl)oxy]propyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | METHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methacryloxypropyl-methylsiloxane)-dimethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)



![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)



![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)